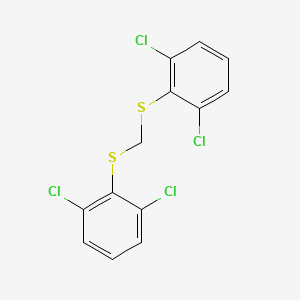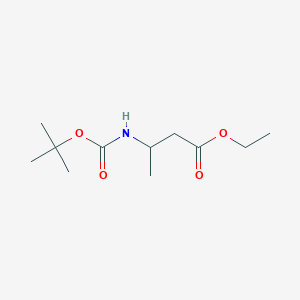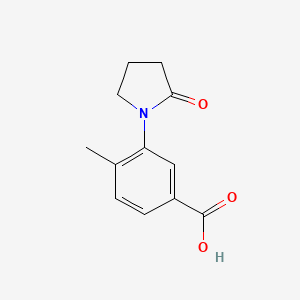
Dihydroartemisinin Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroartemisinin Glucuronide is a metabolite of dihydroartemisinin, which is derived from artemisinin, a compound extracted from the plant Artemisia annua. Dihydroartemisinin is widely known for its antimalarial properties and is used in combination therapies to treat malaria. This compound is formed through the glucuronidation process, where dihydroartemisinin is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: Dihydroartemisinin Glucuronide is synthesized through the glucuronidation of dihydroartemisinin. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant enzymes.
Industrial Production Methods: Industrial production of this compound involves the extraction of dihydroartemisinin from Artemisia annua, followed by its chemical or enzymatic conversion to dihydroartemisinin. The glucuronidation process is then carried out using bioreactors containing the necessary enzymes and cofactors. The product is purified using chromatographic techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Dihydroartemisinin Glucuronide primarily undergoes hydrolysis and reduction reactions. The glucuronide conjugate can be hydrolyzed back to dihydroartemisinin and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Major Products Formed:
Hydrolysis: Dihydroartemisinin and glucuronic acid.
Reduction: Dihydroartemisinin alcohol.
科学研究应用
Dihydroartemisinin Glucuronide has several applications in scientific research:
作用机制
Dihydroartemisinin Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: The primary target is the malaria parasite Plasmodium falciparum.
Pathways Involved: The endoperoxide bridge in dihydroartemisinin is cleaved by iron, producing free radicals that damage the parasite’s cellular components, ultimately leading to its death.
相似化合物的比较
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin with potent antimalarial activity.
Artesunate: A hemisuccinate ester of dihydroartemisinin used in severe malaria cases
Uniqueness: Dihydroartemisinin Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound. This makes it an important metabolite for studying the pharmacokinetics and metabolism of dihydroartemisinin and its derivatives .
属性
分子式 |
C21H32O11 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17+,18+,19-,20+,21-/m1/s1 |
InChI 键 |
ZPXMEOGHWWIMAF-NUVCKGRJSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
规范 SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)




![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)




